molecular formula C16H13Cl2N3O3S2 B2559740 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 862807-32-7

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2559740
CAS No.: 862807-32-7
M. Wt: 430.32
InChI Key: NMADRFXPLLYZFF-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C16H13Cl2N3O3S2 and its molecular weight is 430.32. The purity is usually 95%.
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Scientific Research Applications

Overview of Benzothiazole Derivatives

Benzothiazoles, including N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide, are crucial in medicinal chemistry due to their diverse pharmacological properties. The benzothiazole scaffold is a common feature in many pharmaceutical agents and has been extensively studied for its therapeutic potential in various diseases. These compounds have shown a wide range of activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. Specifically, benzothiazoles are of significant interest in the development of anticancer agents, as they can serve as ligands to various biomolecules, highlighting their versatility and importance in drug discovery (Keri, Patil, Patil, & Budagumpi, 2015).

Benzothiazole Derivatives in Cancer Research

The potential of benzothiazole derivatives, particularly the 2-arylbenzothiazoles, in the treatment of cancer has been a significant area of research. These derivatives have been under development as antitumor agents, reflecting the increasing importance of the benzothiazole nucleus in oncology. The structural simplicity of benzothiazoles, combined with their ease of synthesis, offers a promising avenue for the development of new chemotherapeutic agents. The pharmacological activities of benzothiazoles, including their potential in cancer therapy, are backed by extensive research, underscoring their critical role in medicinal chemistry (Ahmed, Yellamelli Valli Venkata, Mohammed, Sultana, & Methuku, 2012).

Recent Advances and Patent Reviews

Recent reviews and patent analyses have highlighted the ongoing developments in benzothiazole-based compounds for medicinal applications. The continuous exploration of benzothiazoles in drug discovery, especially in cancer research, demonstrates their potential as therapeutic agents. The patents filed between 2015 and 2020 show a wide range of pharmacological activities of benzothiazole derivatives, emphasizing their relevance in addressing various target diseases, including metabolic disorders, cancer, and neurodegenerative diseases. This indicates a robust interest in the development of benzothiazole-based drugs, showcasing the scaffold's versatility and potential in generating new therapeutic options (Law & Yeong, 2022).

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3S2/c1-21(2)26(23,24)10-5-3-9(4-6-10)15(22)20-16-19-14-12(25-16)8-7-11(17)13(14)18/h3-8H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMADRFXPLLYZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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